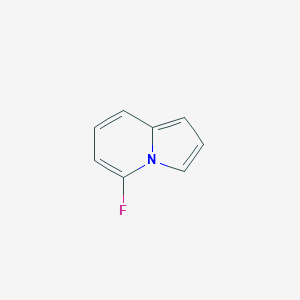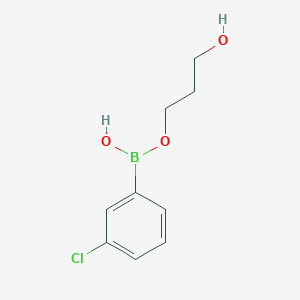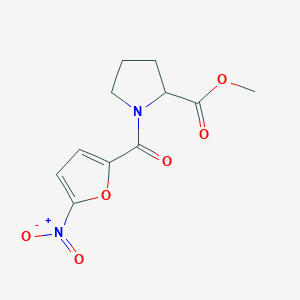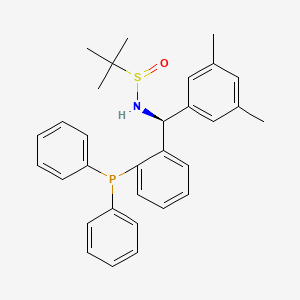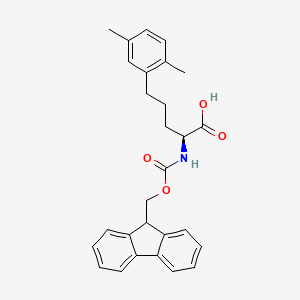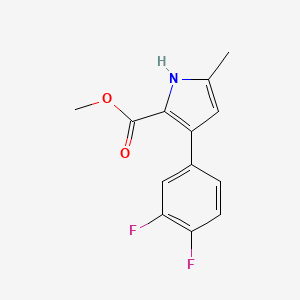
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to the pyrrole ring, which is further substituted with a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including diazotization, coupling, and cyclization to form the desired pyrrole derivative . The reaction conditions often involve the use of hydrazine hydrate and other reagents under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts like Raney nickel in a flow reactor can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and substituted aromatic compounds. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, its interaction with microbial cell membranes can result in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate include:
- Methyl 3-(3,4-dichlorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Methyl 3-(3,4-dibromophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Methyl 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrrole-2-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11F2NO2 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11F2NO2/c1-7-5-9(12(16-7)13(17)18-2)8-3-4-10(14)11(15)6-8/h3-6,16H,1-2H3 |
InChI Key |
OXFODHNGTZEUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)OC)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


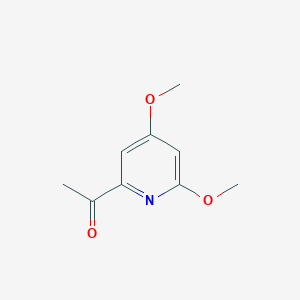
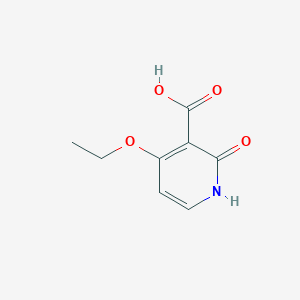

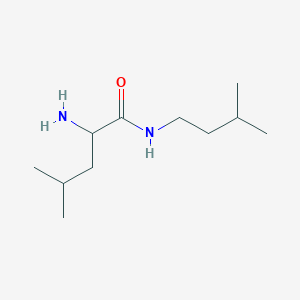
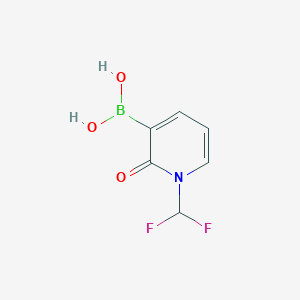
![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)

![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)

